molecular formula C16H16O10 B13388031 3-Carboxyumbelliferyl-beta-d-galactopyranoside

3-Carboxyumbelliferyl-beta-d-galactopyranoside

Cat. No.: B13388031
M. Wt: 368.29 g/mol
InChI Key: HGMXXIAQZWTZLR-UHFFFAOYSA-N
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Description

3-Carboxyumbelliferyl-beta-d-galactopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications. The compound has the molecular formula C16H16O10 and a molecular weight of 368.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxyumbelliferyl-beta-d-galactopyranoside typically involves the glycosylation of 3-carboxyumbelliferone with a suitable galactose donor. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Carboxyumbelliferyl-beta-d-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction cleaves the glycosidic bond, releasing 3-carboxyumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 3-carboxyumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .

Scientific Research Applications

3-Carboxyumbelliferyl-β-D-galactopyranoside is a synthetic compound with the chemical formula C16H16O10C_{16}H_{16}O_{10} and a molecular weight of 368.29 g/mol. It is known for being a fluorogenic substrate for the enzyme β-galactosidase. The compound includes a carboxy group and an umbelliferone moiety, giving it fluorescent properties. When β-galactosidase hydrolyzes 3-carboxyumbelliferyl-β-D-galactopyranoside, it releases umbelliferone, a fluorescent substance.

Applications

3-Carboxyumbelliferyl-β-D-galactopyranoside is useful in various biological assays. Its applications include:

  • Fluorogenic Substrate It is used as a substrate for β-galactosidase in biochemical assays.
  • Cellular Assays The compound can be used in cellular assays to study cellular processes involving β-galactosidase activity in real-time.
  • Enzyme Activity Measurement Because the hydrolysis of 3-carboxyumbelliferyl-β-D-galactopyranoside by β-galactosidase produces a fluorescent product, it is especially useful in live-cell imaging and other applications where monitoring enzyme activity is important.

Interaction Studies

Interaction studies with 3-carboxyumbelliferyl-β-D-galactopyranoside often investigate its specificity and binding affinity for β-galactosidase. These studies can help show how structural changes affect enzyme-substrate interactions and optimize conditions for increased fluorescence output. The compound's interactions with other biomolecules can provide information on its potential therapeutic uses or toxicity profiles.

Case Studies

  • Detection of Peritoneal Metastasis 3-Carboxyumbelliferyl-β-D-galactopyranoside can be used to detect peritoneal metastasis in gastric cancer (GC) . Studies have used SPiDER-βGal, a fluorescence probe, to image freshly resected human GC samples . The fluorescence intensity was significantly higher in the tumor than in the peritoneum, with the tumor's fluorescence increase being much greater than that of the peritoneum .
  • Tumorigenicity Research 3-Carboxyumbelliferyl-β-D-galactopyranoside has been used to study the tumorigenicity of microRNAs . It has been used as part of a working solution to measure luciferase activity in cell lysates .
  • Extracellular β-Galactosidase Activity Measurement: A conjugate of bovine serum albumin (BSA) and carboxyumbelliferyl β-D-galactopyranoside can be used to measure extracellular β-galactosidase activity . It can also measure lacY permease activity, and be used for microinjection analyses, or to measure cell disruption or lysis .

Related Compounds

Several compounds share structural similarities with 3-carboxyumbelliferyl-β-D-galactopyranoside and are also used as substrates for β-galactosidase or other glycosidases:

Compound NameStructure TypeUnique Features
4-Methylumbelliferyl-β-D-galactopyranosideFluorogenic substrateCommonly used but less sensitive than carboxyumbelliferyl
2-Naphthyl-β-D-galactopyranosideFluorogenic substrateEmits fluorescence but lacks carboxy functionality
3-Carboxymethylumbelliferyl-β-D-glucopyranosideFluorogenic substrateSimilar structure but targets β-glucosidase

Mechanism of Action

The mechanism of action of 3-Carboxyumbelliferyl-beta-d-galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing 3-carboxyumbelliferone, which fluoresces upon excitation . This fluorescence can be measured to quantify the enzyme’s activity. The molecular targets and pathways involved include the beta-galactosidase enzyme and its interaction with the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxyumbelliferyl-beta-d-galactopyranoside is unique due to its high sensitivity and specificity for beta-galactosidase. Its strong fluorescent signal and stability make it a preferred choice for various biochemical assays .

Biological Activity

3-Carboxyumbelliferyl-beta-D-galactopyranoside (CUG) is a synthetic compound widely recognized for its role as a fluorogenic substrate for the enzyme beta-galactosidase. Its unique structure, characterized by a carboxy group and an umbelliferone moiety, contributes to its fluorescence properties, making it a valuable tool in various biological assays.

  • Chemical Formula : C16H16O10
  • Molecular Weight : 368.29 g/mol
  • Fluorescent Characteristics : Upon hydrolysis by beta-galactosidase, CUG releases umbelliferone, which fluoresces when excited at approximately 386 nm and emits light at around 445 nm.

The primary biological activity of CUG is its hydrolysis catalyzed by beta-galactosidase. This enzymatic reaction can be summarized as follows:

CUG+H2O galactosidaseUmbelliferone+Galactose\text{CUG}+\text{H}_2\text{O}\xrightarrow{\text{ galactosidase}}\text{Umbelliferone}+\text{Galactose}

This reaction facilitates the measurement of enzyme activity in various biological samples, allowing researchers to monitor cellular processes involving beta-galactosidase in real time.

Applications in Research

CUG has several important applications in biological research:

  • Live-Cell Imaging : The fluorescence produced upon hydrolysis makes CUG particularly useful for tracking enzyme activity in live cells.
  • Enzyme Activity Measurement : It serves as a substrate for quantifying beta-galactosidase activity in various assays, including microbial analysis and clinical diagnostics.
  • Cellular Assays : Researchers utilize CUG to investigate cellular processes involving beta-galactosidase, enabling real-time monitoring of enzymatic reactions .

Comparative Analysis with Other Substrates

CUG is often compared with other fluorogenic substrates for beta-galactosidase. The following table summarizes some key substrates:

Compound NameStructure TypeUnique Features
4-Methylumbelliferyl-beta-D-galactopyranosideFluorogenic substrateLess sensitive than CUG
2-Naphthyl-beta-D-galactopyranosideFluorogenic substrateEmits fluorescence but lacks carboxy functionality
3-Carboxymethylumbelliferyl-beta-D-glucopyranosideFluorogenic substrateTargets beta-glucosidase instead of beta-galactosidase

Uniqueness : CUG's enhanced fluorescence properties due to the carboxyl group improve solubility and retention within cells compared to other substrates.

Case Studies and Research Findings

Recent studies have highlighted the potential of CUG in various applications:

  • Microbial Analysis : In a study assessing the detection of coliform bacteria using fluorogenic substrates, CUG was shown to effectively measure beta-galactosidase activity, demonstrating its utility in environmental monitoring .
  • Antimicrobial Activity : A related investigation into galactose-based molecules revealed that modifications of similar compounds could enhance antimicrobial properties against human pathogens. While not directly testing CUG, these findings suggest potential avenues for exploring its derivatives in therapeutic contexts .
  • Molecular Docking Studies : Computational studies have indicated that compounds with structural similarities to CUG can interact with viral proteases, suggesting that derivatives may possess antiviral properties. This opens pathways for future research into CUG's potential beyond enzyme activity measurement .

Properties

IUPAC Name

2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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